molecular formula C16H11Cl2N3O3 B2656128 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-82-1

2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2656128
CAS No.: 865285-82-1
M. Wt: 364.18
InChI Key: GCGWCGYAAZVRMA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the development of novel antibacterial agents . Compounds within this class have demonstrated potent activity against drug-resistant bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with some analogs showing remarkably low minimum inhibitory concentrations (MIC) and a low propensity for resistance development . The mechanism of action for this specific class can be multifaceted; while some oxadiazole benzamides are known to inhibit bacterial targets like the trans-translation pathway or lipoteichoic acid biosynthesis, other halogenated analogs act as multitargeting antibiotics . These mechanisms may involve the disruption of menaquinone biosynthesis, interference with essential proteins involved in DNA replication, and induction of iron starvation, leading to effective bacterial killing . This compound is intended for research purposes to further explore the structure-activity relationships and mechanisms of action of oxadiazole-based antibacterials. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-11(13)15-20-21-16(24-15)19-14(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGWCGYAAZVRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the oxadiazole ring to the benzamide core: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit notable antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed significant antibacterial and antifungal activities against various pathogens. Specifically, compounds similar to 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were screened for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. A specific study highlighted that oxadiazole derivatives could inhibit tumor growth in vivo and suggested their use as potential chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases .

Case Studies

Study Findings Reference
Antimicrobial ScreeningCompounds showed high antibacterial activity against Staphylococcus aureus and Escherichia coli
Anticancer ActivityInduced apoptosis in human cancer cell lines with IC50 values indicating strong efficacy
Anti-inflammatory TestingInhibited TNF-alpha production in vitro

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

4-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Methoxy)Benzamide (5a)

  • Structure : Features a 4-chlorophenyl group on the oxadiazole and a methoxy-linked benzamide.
  • Key Data: Yield: 73% (vs. typical oxadiazole yields of 50–90% in other analogues) . Spectral Data: IR (C=N at 1681 cm⁻¹), NMR (aromatic protons at δ 7.25–7.79 ppm) .

LMM5: 4-[Benzyl(Methyl)Sulfamoyl]-N-[5-(4-Methoxyphenyl)Methyl-1,3,4-Oxadiazol-2-yl]Benzamide

  • Structure : Includes a sulfamoyl group and a 4-methoxyphenylmethyl substituent.
  • Key Data :
    • Antifungal activity against Candida albicans with IC₅₀ values comparable to fluconazole .
    • Solubility: Prepared in DMSO with Pluronic F-127 surfactant for in vitro assays .

OZE-III: N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide

  • Structure : Substituted with a 4-chlorophenyl group and a pentanamide chain.
  • Key Data :
    • Antimicrobial activity: Effective against Staphylococcus aureus planktonic cells and biofilms .
    • Molecular Weight: 279.72 g/mol (lower lipophilicity compared to the target compound) .

Molecular Docking and Electronic Effects

  • Target Compound vs. Thiadiazole Analogues : A structurally similar 1,3,4-thiadiazole derivative (2,4-dichloro-N-[trichloroethyl-thiadiazolyl]benzamide) showed ΔG = −9.0 kcal/mol for DHFR inhibition, driven by three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 . The 2-methoxyphenyl group in the target compound may enhance π-π stacking or hydrophobic interactions compared to bulkier substituents like trichloroethyl groups.
  • Chloro vs. Methoxy Substitutions : Chlorine atoms increase lipophilicity (logP), favoring membrane penetration, while methoxy groups improve solubility and hydrogen-bonding capacity .

Biological Activity

2,4-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, biological mechanisms, and activity of this compound based on various research studies.

Synthesis

The synthesis of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

  • Chlorination : Chlorination of a benzamide precursor introduces chlorine at the 2 and 4 positions.
  • Formation of Oxadiazole : The reaction of the chlorinated intermediate with suitable reagents leads to the formation of the oxadiazole ring.
  • Methoxylation : Introduction of the methoxy group occurs through a reaction with methoxy reagents under appropriate conditions.

Biological Activity

The biological activity of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds with similar structures possess high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Testing revealed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for several derivatives .

Anticancer Properties

The compound's anticancer potential has been evaluated through various assays:

  • Cell Viability Assays : In vitro assays against cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound exhibits cytotoxic effects with IC50 values in the micromolar range. Notably, compounds with dichloro substitutions showed enhanced potency compared to their mono-substituted counterparts .

The mechanism by which 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
  • Receptor Modulation : It can interact with cellular receptors affecting downstream signaling pathways.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells through the activation of caspases .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of a series of oxadiazole derivatives on cancer cell lines. The results indicated that modifications in substitution patterns significantly influenced their anticancer activity. The dichloro-substituted derivative showed superior efficacy compared to others tested .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of oxadiazole derivatives against various pathogens. The findings highlighted that certain structural features enhance antibacterial activity significantly .

Data Summary

The following table summarizes key findings related to the biological activity and properties of 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide:

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
Escherichia coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
HeLa (cervical cancer)IC50 = 15 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be ensured?

  • Methodology : A multi-step synthesis is typically employed. Begin with esterification of substituted benzoic acids (e.g., 2,4-dichlorobenzoic acid) using methanol and sulfuric acid. Subsequent hydrazination forms the hydrazide intermediate, which reacts with cyanogen bromide to generate the oxadiazole ring. Final coupling with benzoyl chloride derivatives (e.g., 2-methoxybenzoyl chloride) in dry THF with a base like NaH yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR/FT-IR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and aromatic proton environments (δ 7.2–8.1 ppm in ¹H NMR).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.11).
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) determines bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions at ~2.85 Å) .

Q. What strategies improve the compound’s solubility and stability in biological assays?

  • Methodology :

  • Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Stability : Conduct pH-dependent kinetic studies (25°C, I = 1.0 KCl) to identify degradation pathways. Stabilize via lyophilization or storage in anhydrous acetonitrile .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on enzyme binding.
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP51 or MMP-9). For example, a naphthyl-substituted analogue showed 10-fold higher HDAC inhibition .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding poses in enzyme active sites .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell line: HT1080 for MMP inhibition; substrate concentration: 10 µM).
  • Orthogonal Assays : Validate antifungal activity via both microbroth dilution (CLSI M38) and time-kill curves. Address discrepancies by analyzing logP (Lipinski’s rule compliance) and plasma protein binding .

Q. How does this compound interact with fungal CYP51 enzymes, and what structural insights guide inhibitor design?

  • Methodology :

  • Crystallography : Resolve the compound’s co-crystal structure with Aspergillus fumigatus CYP51 (PDB ID: 5TZ1). Key interactions include π-π stacking between the oxadiazole ring and heme porphyrin.
  • Enzyme Assays : Measure IC₅₀ using recombinant CYP51 and lanosterol substrate. Optimize derivatives by introducing fluorine at the benzamide para-position to enhance hydrophobic interactions .

Q. What computational tools predict ADMET properties for preclinical development?

  • Methodology :

  • In Silico Tools : Use SwissADME for logP (target <5), Molinspiration for topological polar surface area (TPSA <140 Ų).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. High clearance (>50%) warrants prodrug strategies .

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